molecular formula C17H19N3O2 B2587840 2-isopropyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one CAS No. 1049498-32-9

2-isopropyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2587840
CAS No.: 1049498-32-9
M. Wt: 297.358
InChI Key: WUABUELKKBZOMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isopropyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Activity and Synthesis

  • A manganese(II) isoindoline complex exhibits catalytic activity for the oxidation of substrates to produce compounds with potential applications in enzymatic and oxidative processes, demonstrating the relevance of isoindoline derivatives in catalytic chemistry (Kaizer et al., 2008).

Drug Discovery and Heterocyclic Chemistry

  • Pyridazin-3(2H)-one serves as a scaffold for the synthesis of various substituted and ring-fused pyridazinone systems, highlighting its importance in drug discovery and heterocyclic chemistry. The sequential nucleophilic aromatic substitution methodology allows for the creation of a variety of polyfunctional systems (Pattison et al., 2009).

Coordination Chemistry

  • Isoindoline pincer ligands have been explored for their binding with metals such as Cd(II), Zn(II), and Pd(II), showcasing the versatility of isoindoline derivatives in forming complexes with different coordination modes and potential applications in materials science (Dietrich et al., 2005).

Organic Synthesis

  • Research into the one-step synthesis of 3-dialkylaminoindolizines and related compounds via catalytic reactions points to the utility of isoindoline and pyridazinone derivatives in organic synthesis, offering pathways to novel heterocyclic compounds (Ohsawa et al., 1979).

Properties

IUPAC Name

6-(2-methyl-2,3-dihydroindole-1-carbonyl)-2-propan-2-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-11(2)20-16(21)9-8-14(18-20)17(22)19-12(3)10-13-6-4-5-7-15(13)19/h4-9,11-12H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUABUELKKBZOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=NN(C(=O)C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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